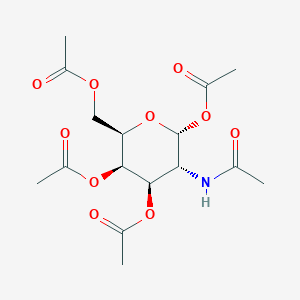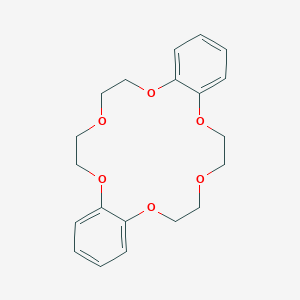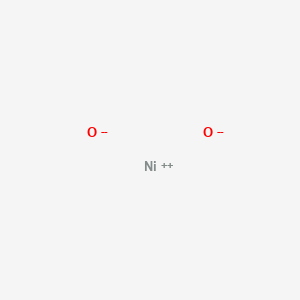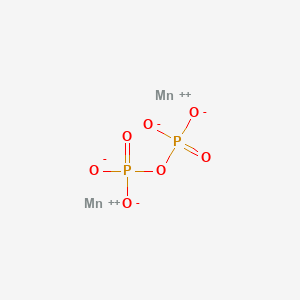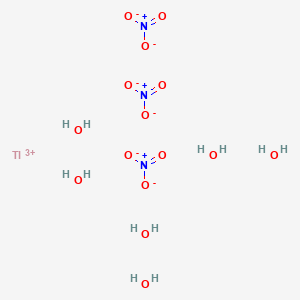
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt
説明
Synthesis Analysis
The synthesis of copper-based complexes often involves copper-catalyzed reactions. For instance, the copper-catalyzed 1,2-amino oxygenation of 1,3-dienes with O-acyl hydroxylamines and carboxylic acids showcases a method involving high levels of chemo-, regio-, and site-selectivity, applicable to both terminal and internal 1,3-dienes (Hemric, Chen, & Wang, 2019). Similarly, copper-catalyzed decarboxylative cycloaddition reactions have been used for constructing fully-substituted 1,2,3-triazoles, demonstrating the versatility of copper catalysis in creating complex molecular architectures (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of copper complexes can vary significantly. For example, studies have revealed structures ranging from binuclear complexes to intricate coordination compounds. One such study elucidated the crystal and molecular structure of a copper complex containing 1,3,5-benzenetricarboxylic acid, revealing a trinuclear btc3−-bridged complex with distorted square coordination polyhedron around each copper atom, showcasing the structural diversity of copper complexes (Kopel et al., 2007).
Chemical Reactions and Properties
Copper complexes are known for their chemical reactivity and utility in catalysis. The copper-catalyzed formic acid synthesis from CO2 with hydrosilanes exemplifies the catalytic capabilities of copper compounds, highlighting their potential in carbon dioxide utilization and conversion processes (Motokura et al., 2012).
Physical Properties Analysis
The physical properties of copper complexes, such as solubility, melting points, and crystallinity, often depend on the ligands attached to the copper center and the overall molecular geometry. Detailed studies on compounds like N,N'-(2-Hydroxy-propane-1,3-diyl)-bis(5-nitrosalicylaldiminato-N,O)-copper(II) have provided insights into their solvatochromic behavior and nonlinear optical (NLO) properties, demonstrating the multifaceted nature of these complexes (Donmez et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and catalytic activity, define the utility of copper complexes in chemical synthesis and industrial processes. The copper-catalyzed selective N-vinylation of 3-(Hydroxyimino)indolin-2-ones with alkenyl boronic acids, leading to N-vinyl oxindole nitrones and spirooxindoles, underscores the significance of copper catalysis in organic synthesis (Chen et al., 2017).
科学的研究の応用
“1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt” is more commonly known as copper citrate . Citric acid, or 2-hydroxy-1,2,3-propanetricarboxylic acid, is a key metabolic intermediate and is involved in many biochemical processes . Copper citrate is used in a variety of applications, including nutrition and health supplements, due to the essential role that copper plays in the human body . It’s also used in agriculture as a micronutrient for plants .
-
Thermophysical Property Data Analysis
- Copper citrate is used in the field of thermophysical property data analysis . The National Institute of Standards and Technology (NIST) uses copper citrate for critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and more .
-
Biochemical Processes
- Copper citrate plays a role in biochemical processes . The compound is an inhibitor of the enzyme aconitase and therefore interferes with the Krebs cycle . Esters of propane-1,2,3-tricarboxylic acid are found in natural products such as the mycotoxins fumonisins B1 and B2 and AAL toxin T A, and in macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase) such as actinoplanic acid .
-
Regulatory Tracking
-
Infrared Spectrum Analysis
-
Synthesis of Natural Products
- Copper citrate plays a role in the synthesis of natural products . Esters of propane-1,2,3-tricarboxylic acid are found in natural products such as the mycotoxins fumonisins B1 and B2 and AAL toxin T A, and in macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase) such as actinoplanic acid .
-
Laboratory Chemicals and Biocidal Products
特性
IUPAC Name |
copper;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNDCWSEGVAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CuO7+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green to blue crystals or powder; [MSDSonline] | |
| Record name | Copper citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt | |
CAS RN |
10402-15-0 | |
| Record name | Copper citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | copper citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



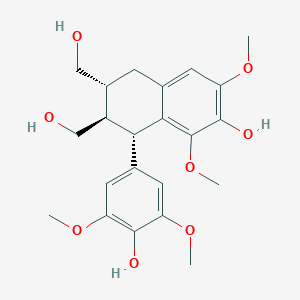
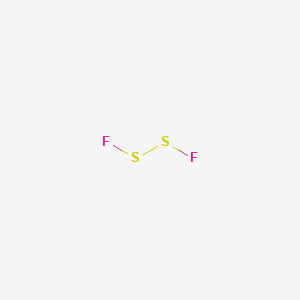
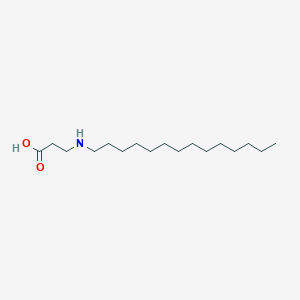
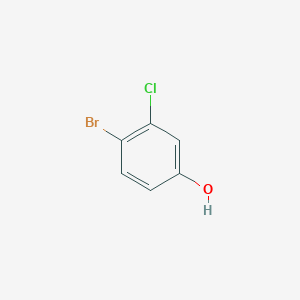
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
